Dimepregnen
Overview
Description
Dimepregnen, also known by its chemical name 6α,16α-dimethylpregn-4-en-3β-ol-20-one, is a pregnene steroid. It was first synthesized in 1968 and is described as an antiestrogen. Despite its potential, it was never marketed. This compound is structurally similar to progestins and progesterone derivatives such as melengestrol and anagestone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimepregnen involves multiple steps, starting from basic steroidal frameworks. The key steps include the introduction of methyl groups at the 6α and 16α positions and the formation of the 3β-hydroxy group. The reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of biocatalysts could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimepregnen undergoes various chemical reactions, including:
Oxidation: This reaction can convert the 3β-hydroxy group to a ketone.
Reduction: The ketone group at the 20th position can be reduced to a secondary alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the steroid framework.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry: As a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: Investigating its effects on cellular processes and its potential as a tool for studying hormone action.
Medicine: Exploring its antiestrogenic properties for potential therapeutic applications in conditions like breast cancer.
Industry: Potential use in the synthesis of other steroidal compounds and as a precursor for more complex molecules.
Mechanism of Action
Dimepregnen exerts its effects primarily through its antiestrogenic activity. It binds to estrogen receptors, blocking the action of endogenous estrogens. This can inhibit the growth of estrogen-dependent cells, such as certain types of breast cancer cells. The exact molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular proliferation .
Comparison with Similar Compounds
Dimepregnen is similar in structure to other progestins and progesterone derivatives, such as:
- Melengestrol
- Anagestone
- Medroxyprogesterone acetate
- Megestrol acetate
Uniqueness
What sets this compound apart is its specific substitution pattern (6α,16α-dimethyl) and its unique antiestrogenic activity. Unlike some of its counterparts, this compound was never marketed, which may be due to its specific pharmacological profile or other factors related to its development .
Properties
IUPAC Name |
1-[(3S,6S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-6,10,13,16-tetramethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,16-18,20-21,25H,6-11H2,1-5H3/t13-,14+,16-,17+,18-,20-,21+,22+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEJLEVEJWUXMA-XGYZZIOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016881 | |
Record name | Dimepregnen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21208-26-4 | |
Record name | (3β,6α,16α)-3-Hydroxy-6,16-dimethylpregn-4-en-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21208-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimepregnen [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021208264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimepregnen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMEPREGNEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X08N6BOT8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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